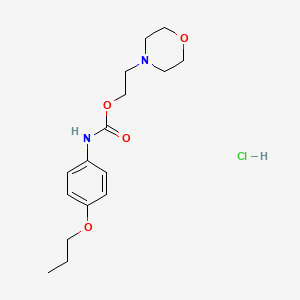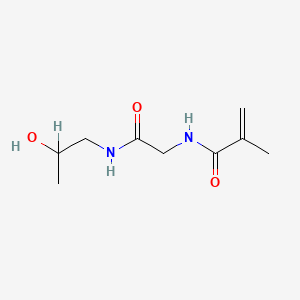
Calystegine B2, N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calystegine B2, N-methyl-: is a member of the calystegine family, which are polyhydroxylated nortropane alkaloids. These compounds are known for their potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine B2, N-methyl- is particularly notable for its specificity and potency as an inhibitor of certain glycosidases, making it a compound of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Calystegine B2, N-methyl- typically involves several key steps. One method includes the use of an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to construct the cycloheptanone core. This reaction involves the use of a Z-vinyl iodide and an aldehyde, which are derived from carbohydrate starting materials . Another method involves a chiral pool synthesis, utilizing D-glucose or L-arabinose derivatives as starting materials. Key steps in this synthesis include an ultrasound-assisted Zn-mediated tandem ring opening reaction followed by a Grubbs’ catalyst-mediated ring closure metathesis reaction .
Industrial Production Methods: While specific industrial production methods for Calystegine B2, N-methyl- are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of carbohydrate starting materials and efficient catalytic reactions makes these methods potentially scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Calystegine B2, N-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Calystegine B2, N-methyl- has a wide range of scientific research applications:
Wirkmechanismus
Calystegine B2, N-methyl- exerts its effects primarily through competitive inhibition of glycosidases. It binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. The molecular targets include beta-glucosidase and alpha-galactosidase, among others. The binding involves favorable van der Waals interactions and hydrogen bonding with key amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- Calystegine A3
- Calystegine B1
- Calystegine B3
- Calystegine C1
Comparison: Calystegine B2, N-methyl- is unique in its specificity and potency as a glycosidase inhibitor. While other calystegines also inhibit glycosidases, Calystegine B2, N-methyl- has been shown to have a higher affinity for certain enzymes, such as alpha-galactosidase, compared to its non-methylated counterparts . This specificity makes it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
184045-65-6 |
|---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(1R,2S,3R,4S)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1 |
InChI-Schlüssel |
GZDWTPRPLBRISA-YMSFOUKASA-N |
Isomerische SMILES |
CN1C2CC[C@]1([C@H]([C@@H]([C@H]2O)O)O)O |
Kanonische SMILES |
CN1C2CCC1(C(C(C2O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


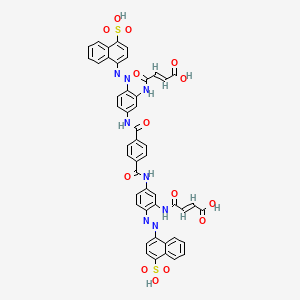


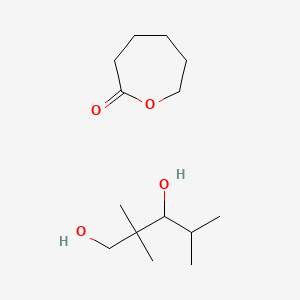
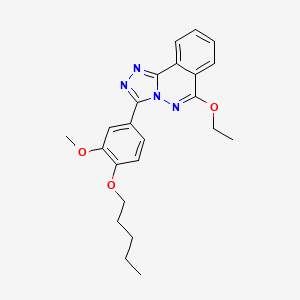

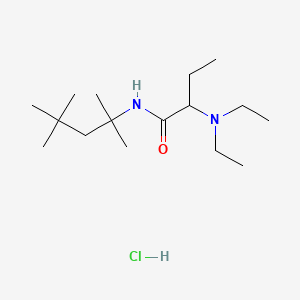
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
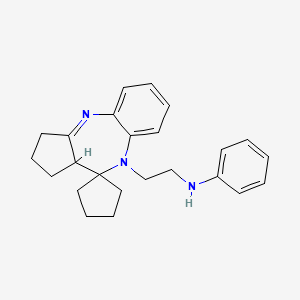

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
